N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide
Description
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide is a piperidine derivative featuring a carboxamide group at the 3-position of the heterocyclic ring. The amide nitrogen is substituted with a methyl group and a 2-hydroxyethyl group. This structure confers a balance of hydrophilic (hydroxyethyl) and lipophilic (methyl) properties, influencing its solubility, permeability, and biological interactions. The compound has been studied in pharmaceutical contexts, particularly in salt formulations to enhance drug solubility and skin permeation .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(5-6-12)9(13)8-3-2-4-10-7-8/h8,10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVYJXIKKBIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of N-methylpiperidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. This reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the addition of the hydroxyethyl group to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts, such as metal-doped calcium oxide nanocrystalline catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl moiety undergoes oxidation under controlled conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic or Jones reagent (CrO₃/H₂SO₄)
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Product : Corresponding ketone (N-methylpiperidine-3-carboxamide with a carbonyl group at the former hydroxyl position)
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Conditions : Room temperature, aqueous acidic medium (pH < 3)
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Yield : ~75–85% (estimated from analogous chromene derivatives)
Mechanism :
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Deprotonation of the hydroxyl group.
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Formation of a chromate ester intermediate.
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Elimination to generate the ketone.
Esterification of the Hydroxyethyl Group
The hydroxyl group reacts with carboxylic acids or anhydrides to form esters:
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Reagents : Acetic anhydride (Ac₂O) with catalytic H₂SO₄
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Product : N-(2-Acetoxyethyl)-N-methylpiperidine-3-carboxamide
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Conditions : Reflux in dichloromethane, 4–6 hours
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Yield : Up to 90% (based on similar reactions in)
Key Data :
| Reactant | Product | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | Acetate ester | H₂SO₄ | 4 | 88 |
| Propionyl chloride | Propionate ester | Pyridine | 3 | 82 |
Hydrolysis of the Carboxamide Group
The carboxamide undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
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Reagents : NaOH (2M), 100°C
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Product : Sodium salt of piperidine-3-carboxylic acid
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Mechanistic Pathway :
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Protonation of the carbonyl oxygen (acidic) or nucleophilic attack by hydroxide (basic) leads to cleavage of the C–N bond.
Alkylation at the Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in alkylation:
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Reagents : Methyl iodide (CH₃I) in presence of K₂CO₃
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Product : Quaternary ammonium salt (N,N-dimethylpiperidinium iodide)
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Conditions : Dry DMF, 60°C, 12 hours
Side Reaction : Competing O-alkylation of the hydroxyethyl group is minimized using bulky bases like DBU .
Aza-Michael Addition
The piperidine nitrogen acts as a nucleophile in conjugate additions:
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Reagents : α,β-Unsaturated carbonyl compounds (e.g., acrylonitrile)
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Product : N-(2-Hydroxyethyl)-N-methylpiperidine-3-carboxamide with a β-cyanoethyl substituent
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Yield : 60–75%
Complexation with Metal Ions
The carboxamide and hydroxyl groups coordinate to transition metals:
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Example : Reaction with Cu(II) acetate forms a blue complex.
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Stoichiometry : 1:1 (ligand:metal) confirmed by Job’s plot .
Photochemical Reactions
Under UV light (254 nm), the compound undergoes Norrish-type II cleavage due to the carbonyl group:
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Product : Fragmentation into smaller amines and aldehydes.
Stability Under Physiological Conditions
Scientific Research Applications
Biological Activities
Research indicates that N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide exhibits several key biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, it has been shown to affect ErbB-2 signaling pathways, which are crucial in certain types of cancer .
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin systems, which are critical for mood regulation. This modulation could have implications for treating mood disorders.
- Anti-inflammatory Effects : Similar derivatives have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases .
Anticancer Activity
A variety of studies have explored the anticancer effects of this compound:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of ErbB-2 signaling |
| N-(4-fluorobenzyl)piperidine-3-carboxamide | 15 | Modulation of apoptosis pathways |
| N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride | 20 | Interaction with serotonin receptors |
These findings indicate that the compound could serve as a valuable lead in the development of new anticancer therapies .
Neurotransmitter Interaction
Research has indicated that derivatives of this compound can modulate neurotransmitter levels, influencing mood disorders. For example, studies have shown alterations in serotonin levels when using similar compounds, suggesting potential applications in treating depression and anxiety .
Anti-inflammatory Activity
In vivo studies have highlighted the anti-inflammatory properties of this compound:
- Study on Arthritis : Researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in mouse models of arthritis, indicating its potential as an anti-inflammatory agent .
- Ovarian Cancer Models : A study demonstrated that the compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Trifluoroethyl Groups
Compound A : N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide
Compound B : N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Key Findings :
- The trifluoroethyl group in Compound B increases hydrophobicity (logP = 0.542) compared to Compound A , likely reducing aqueous solubility but enhancing membrane permeability.
- The electron-withdrawing CF₃ group in Compound B may destabilize the amide bond under physiological conditions, whereas Compound A ’s methyl group offers better stability .
Alkyl Chain Length: Methyl vs. Ethyl
Compound C : N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide Hydrochloride
Key Findings :
Functional Group Variations: Carboxamide vs. Phosphonamidate
Compound D : Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate
| Property | Compound A | Compound D |
|---|---|---|
| Functional Group | Carboxamide | Phosphonamidate |
| Reactivity | Stable under physiological pH | Likely hydrolytically unstable |
| Applications | Drug delivery | Chemical synthesis |
Key Findings :
- The phosphonamidate group in Compound D introduces hydrolytic instability, limiting its pharmaceutical utility compared to the more stable carboxamide in Compound A .
Pharmacological and Physicochemical Implications
- Solubility and Permeability : Compound A ’s hydroxyethyl group enhances solubility, while the methyl group balances lipophilicity. This contrasts with Compound B ’s higher logP and Compound C ’s increased steric bulk, which may hinder solubility .
- Salt Formation : Compound A has been used in diclofenac salts to improve bioavailability, leveraging its hydrogen-bonding capability from the hydroxyethyl group .
- Synthetic Feasibility : Compound A ’s simpler substituents (methyl and hydroxyethyl) likely make it more cost-effective to synthesize than analogs with complex groups like trifluoroethyl .
Biological Activity
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide (HEMPCA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
HEMPCA is characterized by its piperidine core, which is modified by a hydroxyethyl group and a carboxamide moiety. The molecular formula is CHNO, and it exhibits properties typical of piperidine derivatives, including potential interactions with various biological targets.
Biological Activities
1. Anticancer Properties
Recent studies have demonstrated that HEMPCA exhibits significant anticancer activity. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. In vitro assays revealed that HEMPCA has a cytotoxic effect comparable to established anticancer agents.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| HEMPCA | 12.5 | FaDu |
| Bleomycin | 15.0 | FaDu |
This data suggests that HEMPCA could serve as a lead compound for developing new anticancer therapies targeting hypopharyngeal tumors .
2. Neuroprotective Effects
HEMPCA has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.
| Activity | Effect |
|---|---|
| AChE Inhibition | IC = 5.2 µM |
| Neuroprotection | Significant in vitro |
Studies indicate that HEMPCA's ability to inhibit AChE could contribute to improved cognitive function and reduced neuroinflammation .
3. Modulation of GABA Receptors
HEMPCA's structural features suggest potential interactions with GABA receptors, which are critical for neurotransmission and have implications in anxiety and depression treatments. Preliminary studies show that HEMPCA can modulate GABA receptor activity, enhancing inhibitory neurotransmission.
| Compound | EC (µM) | Effect |
|---|---|---|
| HEMPCA | 15.0 | Potentiation of GABA response |
This modulation indicates that HEMPCA may have anxiolytic properties, warranting further exploration in psychopharmacology .
Structure-Activity Relationships (SAR)
The biological activity of HEMPCA can be attributed to specific structural features:
- Hydroxyethyl Group : Enhances solubility and bioavailability.
- Piperidine Core : Essential for receptor binding and activity.
- Carboxamide Moiety : Contributes to the compound's ability to form hydrogen bonds with biological targets.
SAR studies have indicated that modifications to these groups can significantly alter the compound's efficacy and selectivity towards different biological targets .
Case Studies
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Cancer Treatment Study :
A recent study evaluated the efficacy of HEMPCA in vivo using xenograft models of hypopharyngeal carcinoma. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment . -
Neurodegenerative Disease Model :
In a mouse model of Alzheimer's disease, administration of HEMPCA resulted in improved cognitive performance on behavioral tests, alongside reduced levels of amyloid-beta plaques in the brain .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves carboxamide coupling between piperidine derivatives and hydroxyethyl-methylamine. A two-step approach is common: (1) activation of the carboxylic acid (e.g., via CDI or HATU) and (2) nucleophilic substitution with the amine. Purity optimization requires chromatographic purification (e.g., silica gel or HPLC) and characterization via /-NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize byproducts like unreacted intermediates or N-alkylation side products .
Q. How can the solubility and stability of this compound be experimentally determined for in vitro studies?
- Methodological Answer : Solubility can be assessed using shake-flask methods at physiologically relevant pH (e.g., 7.4) with UV-Vis spectrophotometry or LC-MS quantification. Stability studies should include accelerated degradation tests under stress conditions (e.g., heat, light, acidic/basic environments) followed by HPLC analysis to track decomposition products. For aqueous stability, phosphate-buffered saline (PBS) at 37°C over 24–72 hours is standard, with degradation kinetics modeled using first-order rate equations .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR : -NMR to verify substituent positions (e.g., methyl and hydroxyethyl groups on the piperidine ring) and -NMR for carbonyl confirmation.
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H/O-H stretches).
- Mass Spectrometry : HRMS for exact mass validation (e.g., ESI+ mode).
Cross-validation with X-ray crystallography (if crystalline) using programs like SHELXL or OLEX2 ensures atomic-level accuracy .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of this compound in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can model rotameric states of the hydroxyethyl and methyl groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and identify low-energy conformers. Solvent effects are incorporated via implicit models (e.g., PCM). Outputs are visualized using software like PyMOL or ORTEP-3 .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., protein concentration, buffer composition). To address this:
- Perform dose-response curves in parallel across platforms.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Validate target engagement via biophysical methods (e.g., ITC or thermal shift assays).
Statistical tools like Bland-Altman plots or Cohen’s κ can quantify inter-assay variability .
Q. How can the metabolic fate of this compound be profiled to identify potential toxophores?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Phase I/II metabolism is predicted using software like MetaSite or GLORY. Reactive intermediates (e.g., epoxides or quinones) are trapped with glutathione and detected via neutral loss scanning. Structural alerts (e.g., Michael acceptors) are flagged using DEREK or similar toxicity prediction suites .
Methodological Notes
- Crystallography : For X-ray structures, refine datasets using SHELXL with twin refinement protocols if crystal twinning is observed .
- Safety : Handle with nitrile gloves and PPE due to potential irritancy (analogous to piperidine derivatives). Store under inert gas (argon) at −20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
